N-(butan-2-yl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
N-(butan-2-yl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound characterized by a pyrido[1,2-a]pyrimidine core substituted with hydroxyl, methyl, and oxo groups. The butan-2-yl (sec-butyl) amide moiety at the 3-position distinguishes it from related derivatives. This structural framework is associated with diverse biological activities, including analgesic and antiviral properties, as observed in its structural analogs . The compound’s synthesis typically involves condensation reactions between pyrido-pyrimidine esters and amines, followed by characterization via elemental analysis and NMR spectroscopy .
Properties
IUPAC Name |
N-butan-2-yl-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-9(3)15-12(18)10-13(19)16-11-8(2)6-5-7-17(11)14(10)20/h5-7,9,19H,4H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRHPPBAHCSWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N=C2C(=CC=CN2C1=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chloride in ethanolic sodium ethoxide solution at room temperature can yield the desired pyrido[1,2-a]pyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone derivative, while reduction of the carbonyl group can produce an alcohol derivative.
Scientific Research Applications
N-(butan-2-yl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of N-(butan-2-yl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can be contextualized through comparisons with structurally and functionally related compounds:
Bioisosteric Relationship with 4-Hydroxyquinolin-2-ones
Experimental studies confirm that the pyrido[1,2-a]pyrimidine nucleus is a bioisostere of 4-hydroxyquinolin-2-one, a scaffold known for analgesic activity. Both heterocycles exhibit similar structure-activity relationships (SAR):
- Key Observations :
- N-Benzyl derivatives of both scaffolds show comparable analgesic efficacy in the "acetic acid writhing" model, with activity dependent on the substituent’s electronic and steric properties .
- Bioisosterism arises from analogous hydrogen-bonding patterns and spatial arrangements of functional groups, enabling interactions with shared biological targets .
Table 1 : Analgesic Activity of Bioisosteric Analogs
| Compound Class | ED₅₀ (mg/kg) | Model Used | Reference |
|---|---|---|---|
| 4-Hydroxyquinolin-2-one derivatives | 10–25 | Acetic acid writhing | |
| Pyrido-pyrimidine derivatives | 12–28 | Acetic acid writhing |
Biological Activity
N-(butan-2-yl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound that belongs to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its structural features that may confer various pharmacological properties.
Chemical Structure
The chemical formula of this compound is CHNO. Its structure includes a pyrido[1,2-a]pyrimidine core, which is a fused heterocyclic system characterized by the presence of nitrogen atoms that can play a crucial role in biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent antibacterial activity against various strains of bacteria. The biological activity can be quantified using the effective concentration (EC), which represents the concentration required to inhibit 50% of the target organism's growth.
| Compound | Target Organism | EC (μg/mL) |
|---|---|---|
| 9a | Xanthomonas | 5.44 |
| 9a | Pseudomonas | 12.85 |
| TC | Xanthomonas | 66.98 |
These results suggest that this compound and its analogs could serve as promising candidates for developing new antibacterial agents against resistant bacterial strains .
Anticancer Activity
The fused heterocyclic systems like pyrido[1,2-a]pyrimidines have also been investigated for their anticancer potential. Certain derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, structural modifications at specific positions on the pyrido[1,2-a]pyrimidine scaffold have been correlated with enhanced potency against various cancer types.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds in this class can act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- DNA Interaction : The planar structure allows for intercalation into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
In vivo studies have shown that certain pyrido[1,2-a]pyrimidine derivatives provide protective effects against bacterial infections in plant models. For instance, one study reported that compound 9a significantly reduced disease severity in kiwifruit infected with Pseudomonas syringae at concentrations as low as 200 μg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
